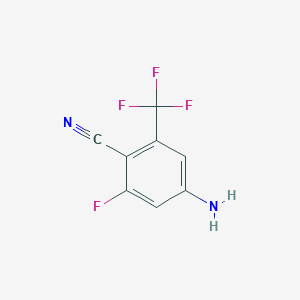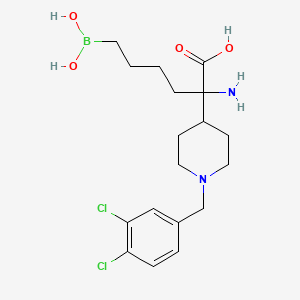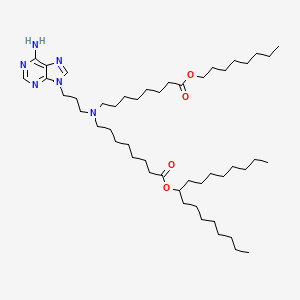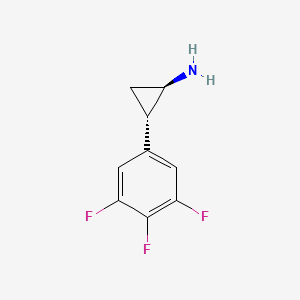
(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative characterized by the presence of a trifluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of a 3,4,5-trifluorophenylmagnesium bromide with an appropriate cyclopropane precursor under controlled conditions. For example, to a solution of the precursor in tetrahydrofuran (THF) cooled in an ice-water bath, 3,4,5-trifluorophenylmagnesium bromide is added .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives with different functional groups.
Reduction: Reduction reactions can modify the amine group or other functional groups present in the molecule.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine
- (1R,2S)-2-(3,5-Difluorophenyl)cyclopropan-1-amine
- (1R,2S)-2-(3,4,5-Trichlorophenyl)cyclopropan-1-amine
Uniqueness
(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine is unique due to the presence of three fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C9H8F3N |
|---|---|
Molekulargewicht |
187.16 g/mol |
IUPAC-Name |
(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H8F3N/c10-6-1-4(5-3-8(5)13)2-7(11)9(6)12/h1-2,5,8H,3,13H2/t5-,8+/m0/s1 |
InChI-Schlüssel |
WLHMNWIKAFDIJR-YLWLKBPMSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C(=C2)F)F)F |
Kanonische SMILES |
C1C(C1N)C2=CC(=C(C(=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-hydroxyphenyl)ethyl]-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13363641.png)
![6-[3-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363649.png)
![6-([1,1'-Biphenyl]-4-ylmethyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363655.png)
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363665.png)
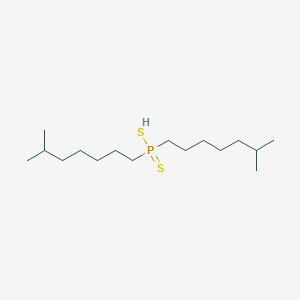
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363679.png)
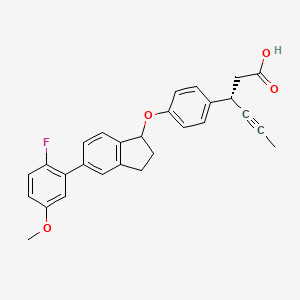
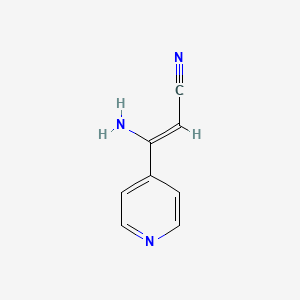
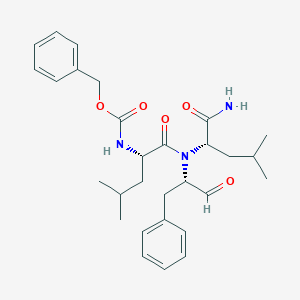
![3-(1-Methyl-4-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363707.png)
